molecular formula C25H18N2O3S2 B2761552 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-84-4

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2761552
CAS No.: 361478-84-4
M. Wt: 458.55
InChI Key: XUUMSZONUSSAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a structurally complex molecule featuring a benzo[d]thiazole ring fused to a tetrahydrobenzo[b]thiophene scaffold, linked via an amide bond to a 4-oxo-4H-chromene (coumarin) moiety. This hybrid structure combines heterocyclic systems known for diverse biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S2/c28-17-13-19(30-18-10-4-1-7-14(17)18)23(29)27-25-22(15-8-2-5-11-20(15)31-25)24-26-16-9-3-6-12-21(16)32-24/h1,3-4,6-7,9-10,12-13H,2,5,8,11H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUMSZONUSSAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on various research studies.

Chemical Structure and Synthesis

The compound features a complex structure that integrates multiple heterocyclic moieties, including benzo[d]thiazole and tetrahydrobenzo[b]thiophene. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Component : The synthesis begins with the preparation of the benzo[d]thiazole derivative.
  • Tetrahydrobenzo[b]thiophene Formation : This is achieved through cyclization reactions involving appropriate precursors.
  • Coupling Reactions : The final product is obtained by coupling the intermediate compounds under specific conditions to yield the target carboxamide.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that related tetrahydrobenzo[b]thiophene derivatives inhibited C-Met tyrosine kinase activity, which is crucial for cancer cell proliferation and metastasis. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the chromene ring enhanced potency against various cancer cell lines .

CompoundActivityIC50 (µM)
Tetrahydrobenzo[b]thiophene Derivative 1C-Met Inhibition1.5
Tetrahydrobenzo[b]thiophene Derivative 2Pim-1 Inhibition2.0

Allosteric Modulation

The compound has also been investigated for its role as an allosteric modulator of adenosine receptors. Research indicates that it can stabilize receptor conformations and enhance signaling pathways associated with pain relief and anti-inflammatory effects. Specifically, it was shown to modulate the A1 adenosine receptor's activity, which is implicated in various physiological responses .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Kinases : The compound inhibits key kinases involved in tumor growth.
  • Receptor Modulation : It acts on G protein-coupled receptors (GPCRs), enhancing or inhibiting their signaling pathways depending on the context.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, contributing to their overall therapeutic potential.

Study on Antitumor Effects

In a controlled experiment, researchers evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. Histopathological analysis revealed apoptosis in tumor cells treated with the compound .

Pain Management Study

Another study focused on the compound's effects on pain models in rodents. The findings indicated that administration led to reduced hypersensitivity in models of inflammatory pain, supporting its potential use in chronic pain management .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-oxo-4H-chromene-2-carboxamide. For instance, derivatives of benzo[d]thiazole have been evaluated for their effectiveness against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

A study synthesized various benzo[d]thiazole derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that structural modifications can enhance antimicrobial activity. This is particularly relevant for addressing drug-resistant strains of bacteria .

Anticancer Properties

The anticancer potential of this compound class is another significant area of research. Compounds with similar structures have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a recent investigation, several compounds derived from thiazole and chromene were tested against human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B assay. The study found that specific derivatives demonstrated potent anticancer activity, with some compounds significantly reducing cell viability at low concentrations . These findings underscore the potential of this compound as a lead compound for further development in cancer therapy.

Neuroprotective Effects

Research has also explored the neuroprotective effects of compounds containing similar moieties. The inhibition of acetylcholinesterase (AChE) is a critical mechanism for treating neurodegenerative diseases such as Alzheimer's.

Case Study: AChE Inhibition

A study focused on synthesizing 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin demonstrated strong AChE inhibitory activity. Compounds were evaluated for their ability to prevent the breakdown of acetylcholine, which is vital for cognitive function. The most potent inhibitors showed IC50 values in the low micromolar range . This suggests that this compound could be explored further as a candidate for treating Alzheimer's disease.

Comparison with Similar Compounds

Thiazole-Amine Derivatives ()

Compounds 29 , 30 , and 31 from share critical structural motifs with the target compound, such as thiazole rings and amide linkages. For example:

  • Compound 29 (C₂₆H₂₅N₅O₃S) includes a 4-azidobenzoyl group and a 3,4,5-trimethoxybenzamide substituent. Its synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux conditions, achieving 98% purity via HPLC .
  • Compound 31 (C₂₇H₂₃N₃O₃S) features a 3-aminobenzamide group, synthesized through Boc deprotection, yielding 99% purity .

Comparison with Target Compound :

  • Shared Features : Amide bond formation, thiazole core, and multistep organic synthesis (e.g., esterification, amidation).
  • Divergences : The target compound lacks azide or Boc-protected groups but incorporates a coumarin moiety, which may enhance fluorescence or binding affinity.

1,2,4-Triazole Derivatives ()

Compounds 7–9 and 10–15 in are sulfonyl- and halogen-substituted 1,2,4-triazoles. Key attributes include:

  • Tautomerism : Compounds 7–9 exist as thione tautomers, confirmed by IR (absence of S-H bands at 2500–2600 cm⁻¹) and NMR .
  • Synthesis : Reflux of hydrazinecarbothioamides with α-halogenated ketones in basic media yields S-alkylated derivatives (e.g., 10–15 ) .

Comparison with Target Compound :

  • Shared Features : Use of reflux conditions, heterocyclic cores.
  • Divergences : The target’s benzo[d]thiazole and tetrahydrobenzo[b]thiophene systems differ from 1,2,4-triazoles, likely altering electronic properties and biological targets.

1,3,4-Thiadiazole Derivatives ()

N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides are synthesized via cyclization of thiourea intermediates in acetonitrile/DMF, with iodine facilitating sulfur cleavage . These compounds exhibit antimicrobial and antitumor activities.

Comparison with Target Compound :

  • Shared Features : Amide linkages, heterocyclic cores.
  • Divergences : The 1,3,4-thiadiazole ring vs. benzo[d]thiazole may result in differing metabolic stability and target selectivity.

Thiazole-Furan Hybrid ()

N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (C₁₈H₁₇N₃O₄S, MW 371.4) shares a thiazole-carboxamide scaffold but replaces the coumarin unit with a furan ring .

Comparison with Target Compound :

  • Shared Features : Thiazole core, carboxamide bond.
  • Divergences : The furan ring’s lower aromaticity compared to coumarin may reduce π-π stacking interactions in biological systems.

Table 1: Key Comparisons

Compound Class Core Structure Molecular Weight (g/mol) Key Substituents Purity (%) Notable Activities
Target Compound Benzo[d]thiazole + Coumarin ~450 (estimated) Tetrahydrobenzo[b]thiophene N/A Hypothesized kinase inhibition
Thiazole-Amines Thiazole + Benzamide 450–500 Azide, Trimethoxybenzoyl 98–99 Not specified
1,2,4-Triazoles Triazole + Sulfonyl 400–550 Halogens (Cl, Br) N/A Antimicrobial (inferred)
1,3,4-Thiadiazoles Thiadiazole + Carboxamide 350–400 Trichloroethyl N/A Antimicrobial, Antitumor
Thiazole-Furan Thiazole + Furan 371.4 3-Methoxybenzyl N/A Not specified

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s fused heterocycles likely require advanced techniques like transition-metal catalysis or microwave-assisted synthesis, akin to methods in .
  • Biological Potential: Coumarin’s known role in targeting kinases (e.g., EGFR) suggests the target compound may outperform triazole or thiadiazole derivatives in anticancer activity .
  • Data Limitations : Absence of specific spectral or bioactivity data for the target compound necessitates further experimental validation.

Q & A

Basic: What synthetic routes are recommended for this compound?

Answer:
The synthesis typically involves multi-step reactions integrating benzo[d]thiazole and tetrahydrobenzo[b]thiophene precursors. Key steps include:

  • Amide bond formation : Reacting cyanoacetate derivatives with amino-tetrahydrobenzo[b]thiophene intermediates in the presence of triethylamine, yielding intermediates with 80–85% efficiency .
  • Cyclization : Using reagents like benzoylisothiocyanate or hydrazine derivatives to form fused heterocycles (e.g., thiazolidinone or pyrimidine rings) under reflux conditions in ethanol or dioxane .
  • Purification : Crystallization from ethanol or methanol, followed by characterization via IR, NMR, and MS to confirm structural integrity .

Basic: How should researchers characterize purity and structural integrity?

Answer:
A combination of analytical techniques is critical:

  • 1H/13C-NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, methyl groups at δ 1.2–2.5 ppm) and carbon signals to verify substituent positions .
  • IR spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., HRMS with <2 ppm error) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can reaction yields be optimized during synthesis?

Answer:
Yield optimization depends on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol minimizes side reactions .
  • Catalyst use : Triethylamine or EDCI/HOBt systems improve amidation efficiency .
  • Temperature control : Maintaining 60–80°C for cyclization reactions reduces byproduct formation .
  • Stepwise monitoring : TLC or inline HPLC tracks reaction progress, enabling timely quenching .

Advanced: How to resolve contradictions in biological activity data across cell lines?

Answer:
Discrepancies (e.g., high activity in MCF-7 breast cancer cells vs. low efficacy in SF-268 CNS cancer cells) may arise from:

  • Cellular uptake differences : LogP values >3.0 enhance membrane permeability but may reduce solubility in polar cell lines .
  • Metabolic stability : HepG2 liver cells may degrade the compound faster due to cytochrome P450 activity, necessitating stability assays in microsomal fractions .
  • Target specificity : Screen against kinase panels or apoptosis markers (e.g., caspase-3 activation) to identify mechanistic variations .

Advanced: What strategies guide structure-activity relationship (SAR) studies?

Answer:

  • Substituent variation : Modify the 4-oxochromene or benzo[d]thiazole moieties. For example:
    • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzothiazole ring enhance antitumor activity .
    • Methoxy groups on the chromene improve solubility but reduce logP .
  • Bioisosteric replacement : Replace the thiophene ring with pyridine or furan to assess heterocycle effects .
  • Pharmacokinetic profiling : Measure plasma protein binding and CYP inhibition to prioritize analogs .

Basic: What in vitro models are suitable for initial biological screening?

Answer:

  • Anticancer : Use NCI-60 cell lines (e.g., MCF-7, NCI-H460) with 72-hour MTT assays .
  • Antimicrobial : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .
  • Enzymatic assays : Test carbonic anhydrase IX inhibition (relevant to tumor pH modulation) at pH 6.5 .

Advanced: How can computational methods aid target identification?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR, VEGFR) or carbonic anhydrase IX. Prioritize poses with ΔG < -8 kcal/mol .
  • MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories) in GROMACS .
  • QSAR models : Train algorithms on IC₅₀ data to predict bioactivity of novel analogs .

Advanced: What techniques confirm stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1–10 buffers, UV light, and 40°C/75% RH for 14 days. Monitor via HPLC for degradation products .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound loss via LC-MS/MS .
  • Cytochrome P450 inhibition : Use fluorescent probes (e.g., CYP3A4) to assess metabolic susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.